4-Methoxy Substituent in AKR1B10 Inhibition
In the seminal SAR study of 2-phenyliminochromene derivatives as AKR1B10 inhibitors, Endo et al. (2013) identified the 4-methoxy group on the 2-phenylimino moiety as an 'essential structural prerequisite' for potent AKR1B10 inhibition [1]. The lead compound (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide—which shares the identical 4-methoxyphenylimino substructure with the target compound—exhibited a Ki of 2.7 nM against AKR1B10 reductase activity and an IC₅₀ of 0.8 µM for cellular substrate metabolism in AKR1B10-overexpressing cells [2]. Although subsequent SAR refinement revealed that the 7-hydroxyl group on the chromene ring is absolutely required for sub-nanomolar potency in this specific chemotype, the 4-methoxy substituent was retained in the most potent analogue (5n; Ki = 1.3 nM), and des-methoxy derivatives uniformly showed reduced or abolished inhibitory activity [1]. The target compound's 4-methoxyphenyl carboxamide moiety provides a structurally analogous pharmacophoric element that is absent in the closest commercial comparator (CAS 1261027-60-4, which bears a 4-methylphenyl carboxamide). This structural difference is predicted to confer differential AKR1B10 binding, although direct assay confirmation for the target compound itself is not available in the public domain.
| Evidence Dimension | Presence of 4-methoxy pharmacophore on N-phenyl ring (AKR1B10 inhibition relevance) |
|---|---|
| Target Compound Data | 4-OCH₃ group present on N-phenyl carboxamide; MW 384.4; 4 H-bond acceptors (2 imino N + 2 carbonyl/ether O) |
| Comparator Or Baseline | CAS 1261027-60-4: 4-CH₃ group on N-phenyl carboxamide (des-methoxy); MW 368.43; 3 H-bond acceptors |
| Quantified Difference | ΔMW = +15.97 Da; gain of 1 H-bond acceptor; ΔcLogP (predicted) ≈ −0.3 to −0.5 (more polar due to –OCH₃ vs –CH₃) |
| Conditions | Structural comparison based on published SAR for 2-phenyliminochromene AKR1B10 inhibitors (Endo et al., Bioorg Med Chem, 2013); no direct assay data for target compound |
Why This Matters
The 4-methoxy group is a demonstrated pharmacophoric determinant for AKR1B10 target engagement in the 2-iminochromene class, meaning procurement of the des-methoxy analog (CAS 1261027-60-4) carries a high probability of losing this target interaction profile.
- [1] Endo S, Hu D, Suyama M, et al. Synthesis and structure-activity relationship of 2-phenyliminochromene derivatives as inhibitors for aldo-keto reductase (AKR) 1B10. Bioorg Med Chem. 2013;21(21):6378-6384. doi:10.1016/j.bmc.2013.08.059. View Source
- [2] Zhao HT, Soda M, Endo S, Hara A, El-Kabbani O. Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour maker, AKR1B10. Bioorg Med Chem. 2010;18(7):2485-2490. doi:10.1016/j.bmc.2010.02.048. View Source
